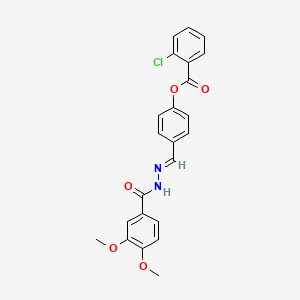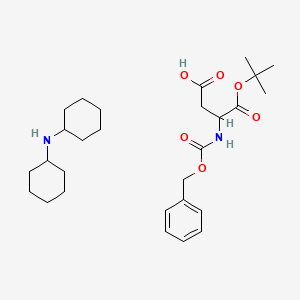
4'-(4-Hydroxyphenylazo)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Hydroxyphenylazo)acetophenone is an organic compound with the molecular formula C14H12N2O2. It is a derivative of acetophenone and contains an azo group (-N=N-) linking a hydroxyphenyl group to the acetophenone moiety. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Hydroxyphenylazo)acetophenone typically involves the diazotization of 4-aminophenol followed by coupling with acetophenone. The reaction conditions generally include:
Diazotization: 4-aminophenol is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with acetophenone in an alkaline medium (usually sodium hydroxide, NaOH) to yield 4’-(4-Hydroxyphenylazo)acetophenone.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve safety.
Purification Steps: Including recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4’-(4-Hydroxyphenylazo)acetophenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Produces quinones.
Reduction: Yields corresponding amines.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
4’-(4-Hydroxyphenylazo)acetophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments and as a colorant in various products
Mechanism of Action
The mechanism of action of 4’-(4-Hydroxyphenylazo)acetophenone involves its interaction with biological molecules:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: Lacks the azo group, making it less vibrant in color.
2,4-Dihydroxyacetophenone: Contains additional hydroxy groups, altering its chemical reactivity.
4-Aminoacetophenone: Contains an amino group instead of a hydroxy group, affecting its biological activity
Uniqueness
4’-(4-Hydroxyphenylazo)acetophenone is unique due to its azo linkage, which imparts distinct chemical and physical properties, such as its vibrant color and ability to undergo specific reactions that other acetophenone derivatives cannot .
Properties
CAS No. |
2496-16-4 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)11-2-4-12(5-3-11)15-16-13-6-8-14(18)9-7-13/h2-9,18H,1H3 |
InChI Key |
WSJNBEDQXYXNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)




![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)







![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
